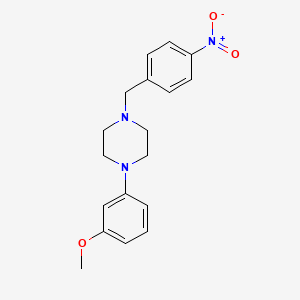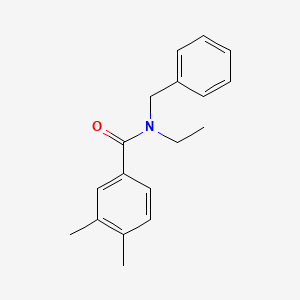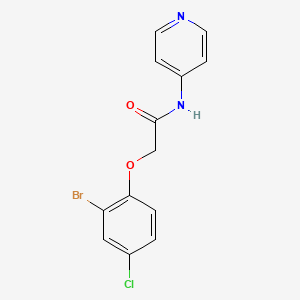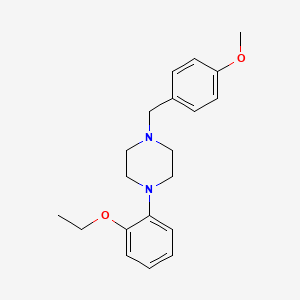![molecular formula C22H18N2O2 B5799549 N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide, also known as ABT-751, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of drugs known as microtubule inhibitors, which are known to disrupt the growth and division of cancer cells. In
Mécanisme D'action
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide acts by binding to the colchicine-binding site on tubulin, a protein that is essential for the formation and maintenance of microtubules. This binding disrupts the dynamics of microtubules, leading to the inhibition of cell division. This inhibition is particularly effective in rapidly dividing cancer cells, which are more sensitive to the disruption of microtubule dynamics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide are primarily related to its effects on microtubule dynamics. In addition to inhibiting cell division, this compound can also induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide is its specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can limit its application in certain contexts.
Orientations Futures
There are several future directions for research on N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability and efficacy. Additionally, there is a need for further research on the mechanism of action of this compound, which can help in the development of more targeted and effective cancer therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide involves the reaction of 2-amino-N-phenylbenzamide with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism to yield the final product. The purity and yield of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide has been extensively studied for its potential application in cancer treatment. In vitro studies have shown that this compound can inhibit the growth and division of cancer cells by disrupting microtubule dynamics. In vivo studies have also shown that this compound can inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-16H,(H,23,26)(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJDVNZUISURMT-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)







![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)